molecular formula C18H14F3NOS2 B2411940 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034253-91-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2411940
CAS No.: 2034253-91-1
M. Wt: 381.43
InChI Key: WWJXKXPOABJUPF-UHFFFAOYSA-N
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Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide” is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a bithiophene moiety

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Potential biological applications might include its use as a probe in biochemical assays or as a precursor for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives.

    Attachment of the ethyl linker: The bithiophene can be functionalized with an ethyl group through alkylation reactions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Formation of the benzamide core: The final step involves the coupling of the functionalized bithiophene with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogens or organometallic compounds could facilitate substitution reactions.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial for its function in devices.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)aniline
  • N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)phenylacetamide

Uniqueness

The unique combination of the trifluoromethyl group and the bithiophene moiety in “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide” might confer distinct electronic properties, making it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NOS2/c19-18(20,21)15-4-2-1-3-14(15)17(23)22-9-7-13-5-6-16(25-13)12-8-10-24-11-12/h1-6,8,10-11H,7,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJXKXPOABJUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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